molecular formula C17H13N5O B11232326 2-(2-Methoxyphenyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2-Methoxyphenyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11232326
M. Wt: 303.32 g/mol
InChI Key: KEGXBBPQMRSRST-UHFFFAOYSA-N
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Description

4-[2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

The synthesis of 4-[2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve scaling up this reaction and optimizing conditions for higher yields and purity.

Chemical Reactions Analysis

4-[2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or triazolopyrimidine rings are replaced by other nucleophiles.

    Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE has a wide range of scientific research applications:

Comparison with Similar Compounds

4-[2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE can be compared with other similar compounds, such as:

The uniqueness of 4-[2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE lies in its specific substituents and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H13N5O

Molecular Weight

303.32 g/mol

IUPAC Name

2-(2-methoxyphenyl)-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H13N5O/c1-23-15-5-3-2-4-13(15)16-20-17-19-11-8-14(22(17)21-16)12-6-9-18-10-7-12/h2-11H,1H3

InChI Key

KEGXBBPQMRSRST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=CC=NC3=N2)C4=CC=NC=C4

Origin of Product

United States

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